Panosialin A
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Overview
Description
Panosialin A is a compound isolated from the culture broth of Streptomyces species. It is known for its inhibitory effects on α1,3-fucosyltransferase, an enzyme crucial in the biosynthesis of selectin ligands. These ligands play a significant role in cell adhesion processes, particularly in the immune response .
Preparation Methods
Panosialin A is typically isolated from the culture broth of Streptomyces species. The isolation process involves cultivating the Streptomyces strain in a suitable medium, followed by extraction and purification using various chromatographic techniques . The specific synthetic routes and reaction conditions for this compound have not been extensively documented, but its production relies heavily on microbial fermentation.
Chemical Reactions Analysis
Panosialin A undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Panosialin A has several scientific research applications:
Mechanism of Action
Panosialin A exerts its effects by inhibiting the activity of α1,3-fucosyltransferase, an enzyme involved in the biosynthesis of selectin ligands. By inhibiting this enzyme, this compound suppresses the expression of selectin ligands on cells, thereby inhibiting cell adhesion to selectin molecules . This mechanism is particularly relevant in the context of immune response and inflammation, where selectin-mediated cell adhesion plays a crucial role .
Comparison with Similar Compounds
Panosialin A is unique in its specific inhibition of α1,3-fucosyltransferase. Similar compounds include:
Panosialin B: Another inhibitor of α1,3-fucosyltransferase, with similar inhibitory effects but slightly different potency.
Sulfotanone: An alkyl sulfonic acid derivative with inhibitory effects on various enzymes, including sialidases.
Other enzyme inhibitors: Various other compounds isolated from Streptomyces species that inhibit different enzymes involved in cell adhesion and immune response.
This compound stands out due to its specific target and potent inhibitory effects on α1,3-fucosyltransferase, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C21H36O8S2 |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
[3-(13-methyltetradecyl)-5-sulfooxyphenyl] hydrogen sulfate |
InChI |
InChI=1S/C21H36O8S2/c1-18(2)13-11-9-7-5-3-4-6-8-10-12-14-19-15-20(28-30(22,23)24)17-21(16-19)29-31(25,26)27/h15-18H,3-14H2,1-2H3,(H,22,23,24)(H,25,26,27) |
InChI Key |
NGWLEVXPPLCHNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCC1=CC(=CC(=C1)OS(=O)(=O)O)OS(=O)(=O)O |
Origin of Product |
United States |
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